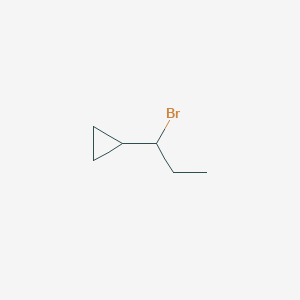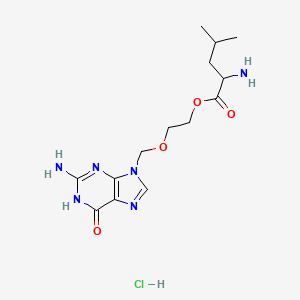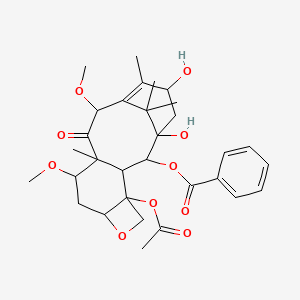
4-Hydrazinylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinylcyclohexanol is an organic compound with the molecular formula C6H14N2O It is a derivative of cyclohexanol, where a hydrazine group (-NH-NH2) is attached to the fourth carbon of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydrazinylcyclohexanol can be synthesized through several methods. One common approach involves the reduction of 4-nitrocyclohexanol using hydrazine hydrate in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 80-100°C. Another method involves the reaction of cyclohexanone with hydrazine, followed by reduction to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the reactive nature of hydrazine.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazinylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of cyclohexylamine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanal.
Reduction: Cyclohexylamine derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Hydrazinylcyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydrazinylcyclohexanol involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzymatic activities. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A parent compound with a hydroxyl group attached to the cyclohexane ring.
Cyclohexanone: An oxidized form of cyclohexanol with a ketone group.
Cyclohexylamine: A reduced form with an amine group.
Uniqueness
4-Hydrazinylcyclohexanol is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
66914-40-7 |
|---|---|
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
4-hydrazinylcyclohexan-1-ol |
InChI |
InChI=1S/C6H14N2O/c7-8-5-1-3-6(9)4-2-5/h5-6,8-9H,1-4,7H2 |
Clave InChI |
QXWIKJKXUZHVRH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate](/img/structure/B12290286.png)
![10,13-Dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12290292.png)
![tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate](/img/no-structure.png)

![tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12290340.png)
![3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290341.png)


![methyl 4-[3-[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12290352.png)

![tert-butyl N-[1-[[1-cyclohexyl-2-[4-(3-hydroxyphenoxy)-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12290365.png)

